molecular formula C7H15N3O B033926 5-Tert-butyl-1,3,5-triazinan-2-one CAS No. 104768-86-7

5-Tert-butyl-1,3,5-triazinan-2-one

Cat. No. B033926
M. Wt: 157.21 g/mol
InChI Key: BTDCDPWYSVPDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-1,3,5-triazinan-2-one (TBTU) is a chemical compound that is widely used in scientific research. It is a coupling reagent that is used to facilitate peptide synthesis. TBTU is a white crystalline powder that is soluble in water and organic solvents. It is a highly reactive compound that is used in the synthesis of peptides and other organic compounds.

Mechanism Of Action

5-Tert-butyl-1,3,5-triazinan-2-one acts as a coupling reagent by activating the carboxyl group of an amino acid. It forms an active ester intermediate that reacts with the amino group of another amino acid to form a peptide bond. 5-Tert-butyl-1,3,5-triazinan-2-one is a highly reactive compound that reacts quickly with amino acids to form peptide bonds. The mechanism of action of 5-Tert-butyl-1,3,5-triazinan-2-one is well understood and has been extensively studied.

Biochemical And Physiological Effects

5-Tert-butyl-1,3,5-triazinan-2-one has no known biochemical or physiological effects. It is a synthetic compound that is used solely for scientific research purposes. 5-Tert-butyl-1,3,5-triazinan-2-one is not used in any pharmaceutical or medical applications.

Advantages And Limitations For Lab Experiments

5-Tert-butyl-1,3,5-triazinan-2-one is a highly reactive compound that is widely used in scientific research. It has many advantages for lab experiments, including high yields, low toxicity, and ease of use. 5-Tert-butyl-1,3,5-triazinan-2-one is a versatile coupling reagent that can be used in a wide range of organic synthesis reactions. However, 5-Tert-butyl-1,3,5-triazinan-2-one has some limitations, including its high cost and limited shelf life. 5-Tert-butyl-1,3,5-triazinan-2-one must be stored in a dry, cool place to prevent degradation.

Future Directions

There are many future directions for the use of 5-Tert-butyl-1,3,5-triazinan-2-one in scientific research. One area of research is the development of new coupling reagents that are more efficient and cost-effective than 5-Tert-butyl-1,3,5-triazinan-2-one. Another area of research is the development of new synthetic methods that use 5-Tert-butyl-1,3,5-triazinan-2-one as a key reagent. 5-Tert-butyl-1,3,5-triazinan-2-one has many potential applications in organic synthesis, and its use in scientific research is likely to continue to grow in the future.

Synthesis Methods

5-Tert-butyl-1,3,5-triazinan-2-one is synthesized from tert-butyl isocyanate and cyanogen bromide. The reaction is carried out in the presence of a base such as triethylamine. The reaction yields 5-Tert-butyl-1,3,5-triazinan-2-one as a white crystalline powder. The synthesis of 5-Tert-butyl-1,3,5-triazinan-2-one is a straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

5-Tert-butyl-1,3,5-triazinan-2-one is widely used in scientific research as a coupling reagent. It is used in peptide synthesis to facilitate the formation of peptide bonds. 5-Tert-butyl-1,3,5-triazinan-2-one is also used in the synthesis of other organic compounds such as esters and amides. 5-Tert-butyl-1,3,5-triazinan-2-one is a highly reactive compound that is used in a wide range of organic synthesis reactions.

properties

CAS RN

104768-86-7

Product Name

5-Tert-butyl-1,3,5-triazinan-2-one

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

5-tert-butyl-1,3,5-triazinan-2-one

InChI

InChI=1S/C7H15N3O/c1-7(2,3)10-4-8-6(11)9-5-10/h4-5H2,1-3H3,(H2,8,9,11)

InChI Key

BTDCDPWYSVPDEX-UHFFFAOYSA-N

SMILES

CC(C)(C)N1CNC(=O)NC1

Canonical SMILES

CC(C)(C)N1CNC(=O)NC1

synonyms

1,3,5-Triazin-2(1H)-one,5-(1,1-dimethylethyl)tetrahydro-(9CI)

Origin of Product

United States

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